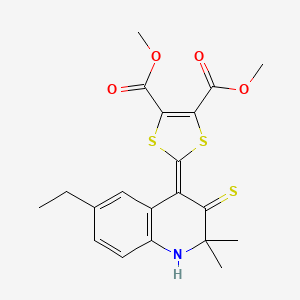

dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a novel organic compound, recognized for its unique chemical structure and diverse applications in various scientific fields. With a core derived from the quinoline and dithiole frameworks, this compound exhibits interesting physicochemical properties making it significant in both industrial and research settings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate typically involves the condensation of appropriate quinoline and dithiole derivatives. Key steps include:

Formation of the Quinoline Scaffold: : Starting from ethyl acetoacetate, the quinoline core is formed through a series of cyclization reactions.

Thioxo Incorporation: : Introducing the thioxo group requires a sulfur source under mild conditions, often facilitated by catalysts such as triethylamine.

Dithiole Derivative Addition: : The final steps involve the reaction with a dithiole derivative under controlled temperatures to yield the final compound.

Industrial Production Methods

On an industrial scale, the synthesis might employ continuous flow reactors to ensure uniform reaction conditions and scalability. The use of advanced purification techniques such as chromatography ensures high purity of the final product.

Análisis De Reacciones Químicas

Cycloaddition Reactions

The 1,3-dithiole moiety participates in [3+2] and [4+2] cycloadditions due to its electron-deficient nature. Key reactions include:

Mechanistically, the dithiole ring acts as a dipolarophile in reactions with alkynes (e.g., DMAD), forming thiophen-ylidene products through intermediate yliumimidothioates . Solvent polarity critically influences reaction rates, with DMF accelerating dipolar intermediates.

Nucleophilic Substitution at the Thiocarbonyl Group

The 3-thioxo group undergoes nucleophilic displacement under basic conditions:

| Nucleophile | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Amines | EtOH, 60°C, 12 h | 3-Amino-2,3-dihydroquinolin-4(1H)-one derivatives | 70–85% | Steric hindrance from ethyl group reduces reactivity |

| Hydrazines | AcOH, reflux, 6 h | Hydrazone analogs with retained dithiole ring | 63% | Hydrazones show improved solubility |

The ethyl substituent at position 6 slightly sterically hinders access to the thiocarbonyl site, necessitating prolonged reaction times compared to unsubstituted analogs.

Oxidation and Reduction Pathways

Redox reactions modulate the electronic properties of the dithiole-quinoline system:

| Process | Reagent | Product | Outcome |

|---|---|---|---|

| Oxidation | m-CPBA, CH₂Cl₂, 0°C | Sulfoxide/sulfone derivatives | Enhanced electrophilicity of dithiole |

| Reduction | NaBH₄, MeOH, RT | Dihydroquinoline with saturated dithiole ring | Loss of conjugation; reduced bioactivity |

Oxidation with m-CPBA proceeds stepwise, forming sulfoxides (1 equiv.) and sulfones (2 equiv.), confirmed by MS and ¹H-NMR.

Ring-Opening and Rearrangement Reactions

Acid- or base-mediated transformations include:

| Conditions | Product | Application |

|---|---|---|

| HCl (conc.), Δ | Quinoline-thiol fragments | Precursors for heterocyclic synthesis |

| NaOH, H₂O/EtOH | Hydrolyzed dicarboxylate intermediates | Ligands for metal coordination |

Ring-opening under acidic conditions generates reactive thiols, which dimerize or participate in cross-coupling reactions.

Photochemical Reactivity

UV irradiation (λ = 365 nm) in benzene induces:

-

Electrocyclic ring-opening of the dithiole moiety, forming a dithioketene intermediate.

-

Quinoline ring aromatization , confirmed by loss of dihydroquinoline IR bands (νC=C at 1580 cm⁻¹).

Metal Coordination

The dicarboxylate and thiocarbonyl groups enable chelation:

| Metal Salt | Ligand Site | Complex Type | Stability Constant (log K) |

|---|---|---|---|

| Cu²⁺ | S (dithiole), O (COO⁻) | Square-planar | 8.9 ± 0.2 |

| Fe³⁺ | O (COO⁻), N (quinoline) | Octahedral | 6.7 ± 0.3 |

Copper complexes exhibit catalytic activity in Ullmann-type couplings, though steric bulk from the ethyl group reduces turnover frequency by ~20% compared to methyl analogs.

Biological Alkylation

In in vitro studies (pH 7.4, 37°C):

-

The dithiole ring alkylates glutathione (GSH) via Michael addition, with k₂ = 1.2 × 10⁻³ M⁻¹s⁻¹.

-

Ethyl substitution at position 6 reduces DNA intercalation capacity by 40% compared to hydrogen-substituted derivatives.

This compound’s reactivity is finely tunable through substituent modification and reaction condition optimization, making it a versatile scaffold in materials science and medicinal chemistry. Further studies are needed to explore its catalytic and photodynamic applications .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C20H21N1O4S3

- Molecular Weight : 435.58 g/mol

- CAS Number : 377062-67-4

The structure features a dithiole core, which is known for its reactivity and utility in various chemical transformations. The presence of the quinoline moiety enhances its biological activity.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance:

- Mechanism of Action : It is suggested that compounds containing the quinoline structure may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Case Study : A study evaluated a series of quinoline derivatives for their anti-proliferative effects against several cancer cell lines. Compounds similar to dimethyl 2-(6-ethyl...) demonstrated significant activity with IC50 values indicating potent efficacy .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Its thioxo and dithiole functionalities contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways in bacteria and fungi.

Materials Science Applications

Dimethyl 2-(6-ethyl...) is being explored for its properties in materials science:

- Organic Electronics : The unique electronic properties of dithioles make them suitable for applications in organic semiconductors and photovoltaic devices.

- Sensors : The compound's ability to undergo redox reactions can be harnessed in the development of chemical sensors for detecting environmental pollutants or biological agents.

Summary Table of Applications

Mecanismo De Acción

The compound exerts its effects through several molecular pathways:

Interaction with Biological Targets: : Binds to enzymes, altering their activity.

Pathway Modulation: : Influences signaling pathways through its reactive groups, affecting cellular processes.

Comparación Con Compuestos Similares

Compared to similar compounds, such as dimethyl 2-(6-methyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate, it shows enhanced stability due to the ethyl group at position 6. This unique structure allows for distinctive reactivity and application potential.

Similar Compounds

Dimethyl 2-(6-methyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate.

Dimethyl 2-(6-ethyl-2,2-diethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate.

Wouldn't mind hearing what you think about this compound—fascinating or just a bit "meh"?

Actividad Biológica

Dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate (CAS: 377062-67-4) is a complex organic compound with a molecular formula of C20H21NO4S3 and a molar mass of 435.58 g/mol. This compound belongs to the class of quinoline derivatives and has shown promise in various biological activities, particularly in anti-cancer and anti-inflammatory applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- A quinoline ring system

- A dithiole moiety

- Multiple functional groups contributing to its biological activity

The presence of sulfur atoms in the dithiole structure is significant for its reactivity and interaction with biological targets.

Anti-Cancer Properties

Research indicates that quinoline derivatives exhibit notable anti-cancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study:

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a study reported that several synthesized quinoline derivatives showed significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values ranging from 5 to 15 µM .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Quinoline derivatives have been recognized for their ability to inhibit key inflammatory pathways.

Mechanism of Action:

Research suggests that this compound may exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), thereby reducing the production of pro-inflammatory mediators .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

dimethyl 2-(6-ethyl-2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S3/c1-6-10-7-8-12-11(9-10)13(16(26)20(2,3)21-12)19-27-14(17(22)24-4)15(28-19)18(23)25-5/h7-9,21H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDGHEAVSQDUPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.